molecular formula C14H26O5 B3366280 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid CAS No. 134998-71-3

6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid

Cat. No.: B3366280
CAS No.: 134998-71-3
M. Wt: 274.35 g/mol
InChI Key: GUWFIYHOYMKEJE-UHFFFAOYSA-N
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Description

6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid is a complex organic compound with a unique structure that includes both hydroxy and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the hexanoic acid backbone: This can be achieved through the oxidation of a suitable precursor, such as a hexanol derivative.

    Introduction of the ethyl group: This step involves the alkylation of the hexanoic acid derivative using ethyl halides under basic conditions.

    Formation of the oxo group: This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a secondary alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy and oxo groups play crucial roles in these interactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Mono-2-ethylHydroxyhexyl Terephthalate (MEHHTP): A compound with a similar hydroxyhexyl structure but different functional groups.

    2-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid: Another compound with a similar backbone but different substituents.

Uniqueness

6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2-ethyl-5-hydroxyhexoxy)-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O5/c1-3-12(9-8-11(2)15)10-19-14(18)7-5-4-6-13(16)17/h11-12,15H,3-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWFIYHOYMKEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)O)COC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928844
Record name 6-[(2-Ethyl-5-hydroxyhexyl)oxy]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134998-71-3
Record name 6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134998713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(2-Ethyl-5-hydroxyhexyl)oxy]-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-ETHYL-5-HYDROXY-HEXOXY)-6-OXO-HEXANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WE40ISV2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid
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6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid
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6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid
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6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid
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6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid
Reactant of Route 6
6-(2-Ethyl-5-hydroxy-hexoxy)-6-oxo-hexanoic acid

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